Methyl 4-(7-chloro-2,6-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate
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Description
Methyl 4-(7-chloro-2,6-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate is a useful research compound. Its molecular formula is C21H16ClNO5 and its molecular weight is 397.81. The purity is usually 95%.
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Scientific Research Applications
Electropolymerization and Material Applications
Pyrrole derivatives have been explored for their electropolymerization properties and potential applications in electrochromic devices and sensors. Almeida et al. (2017) detailed the synthesis and electrochromic characterization of a magenta polypyrrole derivative integrated with Methyl Red azo dye, highlighting its potential for pH sensor applications due to its enhanced electrochromic properties compared to standard polypyrrole films Almeida et al., 2017.
Supramolecular Chemistry
Research by Gale et al. (2002) on anion-anion assembly in supramolecular polymers containing pyrrole anion dimers introduces a novel class of polyanionic chains. This highlights the structural versatility and potential for creating new materials with unique properties Gale et al., 2002.
Antitumor Activity
The synthesis and evaluation of pyrido[2,3-d]pyrimidines for antitumor activity, as described by Grivsky et al. (1980), exemplify the pharmacological interest in pyrrole derivatives. The study provides insights into the compound's mechanism as a lipid-soluble inhibitor of mammalian dihydrofolate reductase, with significant activity against specific carcinomas Grivsky et al., 1980.
Synthetic Chemistry Applications
Katritzky et al. (1996) explored the use of pyrrole intermediates for generating a variety of substituted pyrroles, demonstrating the chemical versatility and potential for creating diverse molecular structures Katritzky et al., 1996.
Sensor Development
Cordaro et al. (2011) investigated a U-shaped molecule based on pyrrole derivatives for its ability to bind metal cations, suggesting its utility as an ionophore in sensor applications. This highlights the functional adaptability of pyrrole compounds in creating sensitive and selective sensors Cordaro et al., 2011.
Properties
IUPAC Name |
methyl 4-(7-chloro-2,6-dimethyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO5/c1-10-8-15-13(9-14(10)22)18(24)16-17(23(2)20(25)19(16)28-15)11-4-6-12(7-5-11)21(26)27-3/h4-9,17H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUNESXHLCSCLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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